molecular formula C15H30O5Si B026713 Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate CAS No. 91424-39-4

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate

Cat. No.: B026713
CAS No.: 91424-39-4
M. Wt: 318.48 g/mol
InChI Key: PPZUZFQSSULNGN-UHFFFAOYSA-N
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Description

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate (CAS: 91424-39-4) is a protected derivative of glutaric acid, featuring diethyl ester groups at the 1 and 5 positions and a tert-butyldimethylsilyl (TBS) ether group at the 3-hydroxy position. This compound is widely utilized in organic synthesis as a key intermediate, particularly in the stereoselective preparation of pharmaceuticals and bioactive molecules. The TBS group serves as a robust protecting group, enhancing stability during multi-step reactions while allowing selective deprotection under controlled conditions .

Properties

IUPAC Name

diethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O5Si/c1-8-18-13(16)10-12(11-14(17)19-9-2)20-21(6,7)15(3,4)5/h12H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZUZFQSSULNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536925
Record name Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91424-39-4
Record name Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Silylation of Diethyl 3-Hydroxyglutarate

The primary method for synthesizing this compound involves the silylation of diethyl 3-hydroxyglutarate using TBSCl in the presence of imidazole as a base. This reaction proceeds via nucleophilic substitution, where the hydroxyl group attacks the electrophilic silicon center of TBSCl, displacing chloride and forming the TBS-protected ether. The choice of imidazole as a base ensures efficient scavenging of HCl, preventing side reactions such as ester hydrolysis or silyl group migration.

The general reaction scheme is as follows:

Diethyl 3-hydroxyglutarate+TBSClimidazole, CH2Cl2Diethyl 3-(TBSO)glutarate+HCl\text{Diethyl 3-hydroxyglutarate} + \text{TBSCl} \xrightarrow{\text{imidazole, CH}2\text{Cl}2} \text{Diethyl 3-(TBSO)glutarate} + \text{HCl}

Key parameters for this transformation include:

  • Solvent : Dichloromethane (DCM) is preferred due to its ability to dissolve both polar and non-polar reactants while maintaining inertness under reaction conditions.

  • Temperature : Reactions are conducted at 20–30°C, balancing reaction rate and selectivity.

  • Stoichiometry : TBSCl and imidazole are typically used in equimolar or slight excess (1.2–1.5 equiv) relative to the hydroxyl substrate to ensure complete conversion.

Reaction Mechanism and Optimization

The silylation mechanism proceeds through a two-step process:

  • Deprotonation : Imidazole deprotonates the hydroxyl group of diethyl 3-hydroxyglutarate, generating a more nucleophilic alkoxide.

  • Nucleophilic Attack : The alkoxide attacks the silicon atom in TBSCl, leading to Si–O bond formation and chloride elimination.

Optimization studies highlight the importance of anhydrous conditions to prevent hydrolysis of TBSCl. For instance, the use of molecular sieves or inert gas atmospheres (e.g., nitrogen) significantly improves yields. Additionally, extended reaction times (4–6 hours) ensure complete consumption of the starting material, as monitored by thin-layer chromatography (TLC) or HPLC.

Experimental Procedures and Conditions

Reagents and Solvents

  • Diethyl 3-hydroxyglutarate : Commercially available or synthesized via esterification of 3-hydroxyglutaric acid with ethanol under acidic conditions.

  • TBSCl : Typically stored under inert conditions to prevent moisture-induced degradation.

  • Imidazole : Freshly dried over molecular sieves to enhance basicity.

  • Dichloromethane : Distilled over calcium hydride to remove trace water.

Step-by-Step Synthesis

A representative procedure adapted from industrial-scale protocols is outlined below:

  • Setup : A flame-dried, nitrogen-purged flask is charged with DCM (675 mL), imidazole (187.2 g, 2.75 mol), and TBSCl (248.3 g, 1.65 mol).

  • Reaction : A solution of diethyl 3-hydroxyglutarate (225 g, 1.0 mol) in DCM is added dropwise over 30 minutes. The mixture is stirred at 20–30°C for 4–6 hours.

  • Workup : The reaction is quenched with water (500 mL), and the organic layer is washed sequentially with brine (2 × 300 mL) to remove residual imidazole and HCl.

  • Purification : The DCM is removed under reduced pressure, yielding the crude product as a colorless oil. Further purification via distillation or chromatography is rarely required, with purity exceeding 95% by 1^1H NMR.

Analytical Data and Characterization

Spectroscopic Properties

  • 1^1H NMR (CDCl3_3, 400 MHz): δ 4.10–4.20 (q, 4H, COOCH2_2CH3_3), 3.80–3.90 (m, 1H, CH–OSi), 2.50–2.70 (m, 4H, CH2_2COO), 1.25–1.30 (t, 6H, COOCH2_2CH3_3), 0.90 (s, 9H, SiC(CH3_3)3_3), 0.10 (s, 6H, Si(CH3_3)2_2).

  • 13^{13}C NMR (CDCl3_3, 100 MHz): δ 172.5 (COO), 70.2 (CH–OSi), 60.5 (COOCH2_2), 40.8–42.5 (CH2_2COO), 25.8 (SiC(CH3_3)3_3), 18.2 (SiC), 14.1 (COOCH2_2CH3_3), −4.2 (Si(CH3_3)2_2).

Chromatographic Analysis

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

  • TLC : Rf_f = 0.45 (silica gel, hexane/ethyl acetate 8:2).

Comparative Analysis of Methodologies

Alternative Silylating Agents

While TBSCl is the most common reagent, other silylating agents such as TBSOTf (tert-butyldimethylsilyl triflate) offer enhanced reactivity under milder conditions. However, these reagents are more moisture-sensitive and costly, limiting their industrial use.

Solvent and Base Variations

  • Solvents : Tetrahydrofuran (THF) and dimethylformamide (DMF) have been explored but result in slower reaction rates compared to DCM.

  • Bases : Triethylamine and DMAP (4-dimethylaminopyridine) provide comparable yields to imidazole but require stricter anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Organic Synthesis

Diethyl 3-(tert-butyldimethylsilyloxy)glutarate serves as a versatile reagent in organic synthesis. Its silyl ether functionality allows for the protection of hydroxyl groups during multi-step syntheses. The compound can be utilized in various reactions, including:

  • Silylation Reactions : The tert-butyldimethylsilyl (TBDMS) group can protect alcohols, enabling selective transformations without the risk of undesired reactions at hydroxyl sites.
  • Formation of Complex Molecules : It can be used as a building block for synthesizing larger, more complex molecules by acting as a precursor in multi-component reactions.

Medicinal Chemistry

The compound's structural features make it a candidate for medicinal chemistry applications:

  • Drug Development : this compound can be modified to create analogs with enhanced biological activity. For instance, derivatives may exhibit improved pharmacokinetic properties or increased efficacy against specific biological targets.
  • Prodrug Formulations : The compound may be explored as a prodrug, where its conversion to an active form occurs within the body, potentially improving solubility and bioavailability.

Analytical Chemistry

In analytical chemistry, this compound finds use in various analytical techniques:

  • Chromatography : Its properties allow for effective separation and analysis of compounds in mixtures. It can be utilized as a derivatizing agent to enhance detection sensitivity in gas chromatography (GC) and high-performance liquid chromatography (HPLC).
  • Mass Spectrometry : The compound's derivatives can improve ionization efficiency during mass spectrometric analysis, facilitating the identification and quantification of target compounds.

Case Study 1: Synthesis of Complex Natural Products

A study demonstrated the utility of this compound in synthesizing complex natural products through multi-step synthetic pathways involving silylation and subsequent transformations. The compound's ability to protect hydroxyl groups was crucial for achieving high yields in challenging synthetic routes.

Case Study 2: Development of Anticancer Agents

Research exploring the modification of this compound led to the development of new anticancer agents. By altering functional groups on the glutarate backbone, researchers identified compounds with significant cytotoxic effects against various cancer cell lines, showcasing its potential in drug discovery.

Mechanism of Action

The mechanism of action of Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate involves its reactivity due to the presence of the tert-butyldimethylsilyloxy group. This group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Features

The molecule consists of a glutaric acid backbone with:

  • Diethyl ester groups : Improve lipophilicity and facilitate solubility in organic solvents.
  • TBS-protected hydroxyl group : Provides steric and electronic shielding, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack) during synthesis .

Comparison with Similar Compounds

Diethyl Glutarate (Unsubstituted)

  • Structure : Diethyl ester of glutaric acid without substituents.
  • Applications : Primarily used as a plasticizer or solvent. Unlike the TBS-protected analog, it lacks functional groups for selective modifications.
  • Reactivity: Limited utility in complex syntheses due to the absence of a modifiable hydroxyl group .

Diethyl 3-Hydroxyglutarate

  • Structure : Features a free hydroxyl group at the 3-position.
  • Applications: A precursor for statin intermediates via enzymatic desymmetrization (e.g., Amano PS lipase-catalyzed reactions) .
  • Limitations : The unprotected hydroxyl group is prone to side reactions under acidic or oxidative conditions, necessitating additional protection steps in multi-step syntheses .

Diethyl/Dimethyl Esters with Aromatic Substituents

  • Examples :
    • Dimethyl 3-(4-fluorophenyl)glutarate: Substrate for enantioselective hydrolysis by esterase PE8, yielding chiral intermediates for antidepressants like paroxetine .
    • Diethyl 2,4-diacetyl-3-(3,5-difluorophenyl)glutarate: Used in neurokinin receptor antagonist synthesis .
  • Key Difference : Aromatic substituents enable π-π interactions in enzyme binding, enhancing stereoselectivity. The TBS group in Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate, however, may hinder enzymatic activity due to steric bulk .

Other Protected Derivatives

  • Trimethylsilyl (TMS) analogs : Less stable than TBS-protected compounds, as TMS groups are more labile under mildly acidic conditions.
  • Acetylated analogs : Easily cleaved under basic conditions but offer less steric protection compared to silyl ethers .

Physicochemical Properties

Compound Molecular Weight Solubility Key Applications Stability Profile
This compound ~318.5 g/mol* Organic solvents Pharmaceutical intermediates Stable to bases; cleaved by F⁻
Diethyl glutarate 188.22 g/mol Organic solvents Plasticizers, solvents Hydrolyzes under strong acids
Diethyl 3-hydroxyglutarate 206.22 g/mol Polar organic solvents Statin precursors, enzymatic reactions Oxidizes readily
Dimethyl 3-(4-fluorophenyl)glutarate 268.25 g/mol Organic solvents Antidepressant synthesis Stable under enzymatic conditions

*Calculated based on molecular formula (C₁₅H₃₀O₅Si).

Biological Activity

Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate (TESG) is an organic compound with the molecular formula C15H30O5Si. It is primarily utilized in organic synthesis as a building block for various biologically active molecules and serves as a protecting group in peptide synthesis. This article delves into the biological activity of TESG, highlighting its mechanisms, applications, and relevant research findings.

TESG is characterized by the presence of a tert-butyldimethylsilyloxy group, which enhances its stability and reactivity. This group not only provides steric hindrance but also influences electronic properties, making TESG a valuable intermediate in synthetic chemistry.

The biological activity of TESG is largely attributed to its ability to undergo various chemical transformations. The tert-butyldimethylsilyloxy group can be selectively removed or substituted, allowing for the formation of diverse derivatives that exhibit specific biological activities. For instance, TESG can be converted into chiral intermediates essential for synthesizing pharmaceuticals, including statins, which are known for their cholesterol-lowering effects .

Applications in Biological Research

TESG has been employed in several significant biological applications:

  • Synthesis of Biologically Active Molecules : TESG acts as a precursor in the synthesis of various bioactive compounds, including those used in drug development.
  • Peptide Synthesis : It serves as a protecting group for hydroxyl functionalities during peptide synthesis, ensuring selective reactions without undesired side reactions .
  • Pharmaceutical Development : The compound is crucial in producing intermediates for drugs that target specific biological pathways, enhancing therapeutic efficacy .

Case Studies and Experimental Data

  • Synthesis of Statins : Research has demonstrated that TESG is a key chiral intermediate in the synthesis of statins. The compound's unique structure allows for the establishment of stereochemistry critical for the biological activity of these drugs .
  • Antiproliferative Activity : In studies involving analogs of TESG, compounds derived from it have shown significant antiproliferative activity against cancer cell lines. For example, derivatives exhibiting modifications at the silyloxy position displayed enhanced interactions with microtubules, akin to known chemotherapeutic agents like paclitaxel .
  • Enzymatic Synthesis : Recent advancements have highlighted TESG's role in enzymatic processes that yield chiral compounds with high selectivity and efficiency. This has implications for green chemistry practices in pharmaceutical manufacturing .

Comparative Analysis

The following table summarizes the biological activities and characteristics of TESG compared to similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundStable silyloxy group; versatile intermediatePrecursor for statins; antiproliferative
Diethyl glutarateLacks protective silyloxy groupLess stable; limited applications
Diethyl 3-hydroxyglutarateContains hydroxyl instead of silyloxyDifferent reactivity profiles

Q & A

Basic Questions

Q. What are the recommended synthesis protocols for Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via esterification of 3-(tert-butyldimethylsilyloxy)glutaric acid with ethanol under acid catalysis. A study demonstrated that using pyrazolo[1,5-a]-1,3,5-triazine-2,4(1H,3H)-dione as a coupling agent in N-methylpyrrolidone (NMP) solvent improves reaction efficiency . Key parameters include maintaining anhydrous conditions to prevent silyl ether hydrolysis and optimizing stoichiometry (e.g., 1.73 kg of glutaric acid derivative per 1 kg of coupling agent). Monitoring via TLC or HPLC is advised to track intermediate formation.

Q. How should this compound be stored to ensure stability during experiments?

  • Methodological Answer : The compound is sensitive to moisture and oxygen. Storage under inert gas (argon or nitrogen) at room temperature in airtight, amber-glass containers is recommended to prevent silyl ether degradation . Avoid exposure to acids, bases, or high temperatures (>30°C), as these may cleave the tert-butyldimethylsilyl (TBS) protecting group. Regularly check for cloudiness or precipitation, which indicates hydrolysis.

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a protected diethyl ester precursor in multi-step syntheses. For example, the TBS group shields hydroxyl intermediates during nucleophilic substitutions or Michael additions, as seen in abnormal Michael reactions where diethyl esters resist side reactions with formate or oxalate esters . Post-reaction, the TBS group is selectively removed using tetrabutylammonium fluoride (TBAF) in THF to regenerate the hydroxyl functionality .

Advanced Research Questions

Q. How does enzymatic hydrolysis of this compound inform lipase engineering studies?

  • Methodological Answer : Candida antarctica lipase B (CAL-B) variants generated via DNA family shuffling have been tested for hydrolytic activity on this compound. Activity assays involve incubating the enzyme with 1 mM substrate in phosphate buffer (pH 7.0) at 45°C, followed by HPLC quantification of glutaric acid release. Mutant libraries (e.g., from Candida antarctica ATCC 32657 and Cryptococcus tsukubaensis) showed improved thermostability (up to 60°C) and 3-fold higher activity compared to wild-type enzymes .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

  • Methodological Answer : X-ray crystallography and 2D NMR (e.g., HSQC, HMBC) are essential. For example, X-ray analysis confirmed the structure of alkyl 2-(3-cyano-6-alkoxy-2-oxo-1,2-dihydropyridin-4-yl)-3-(dimethylamino)propenoates derived from similar diethyl glutarates, resolving earlier contradictions about dicyanomethylene intermediates . High-resolution mass spectrometry (HRMS) further validates molecular weights, especially for silyl-protected intermediates prone to fragmentation.

Q. How do contradictory reports on reaction pathways involving diethyl esters (e.g., Michael additions) impact experimental design?

  • Methodological Answer : Discrepancies in mechanisms (e.g., diethyl carbonate vs. glutarate intermediates) necessitate controlled kinetic studies. For instance, isotopic labeling (e.g., ¹³C-glutarate) and quenching experiments at timed intervals can distinguish between parallel pathways. A study showed that diethyl carbonate does not act as an intermediate in abnormal Michael reactions, as confirmed by trace product formation when substituting diethyl carbonate for glutarate .

Q. What role does this compound play in modulating T cell metabolism, and how is this assayed?

  • Methodological Answer : The esterified form enhances cellular uptake compared to free glutarate. In immunology studies, CD8+ T cells treated with 10–50 µM of the compound showed increased central memory (TCM) populations after 10-day cultures. Flow cytometry (CD62L+/CD44+ markers) and Seahorse metabolic flux analysis (OCR/ECAR ratios) are used to assess differentiation and oxidative phosphorylation . Controls with diethyl esters lacking functional groups (e.g., diethyl succinate) confirm specificity.

Safety and Compliance

Q. What safety protocols are critical when handling this compound in a laboratory setting?

  • Methodological Answer : Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood. In case of skin contact, rinse with water for 15 minutes and seek medical attention . Avoid ignition sources due to flammability risks (flash point ~70°C) . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Always reference SDS documents for emergency procedures .

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